Nilotinib N-Oxide
CAS No.: 1246817-85-5
Cat. No.: VC0030928
Molecular Formula: C28H22F3N7O2
Molecular Weight: 545.526
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1246817-85-5 |
|---|---|
| Molecular Formula | C28H22F3N7O2 |
| Molecular Weight | 545.526 |
| IUPAC Name | 4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(1-oxidopyridin-1-ium-3-yl)pyrimidin-2-yl]amino]benzamide |
| Standard InChI | InChI=1S/C28H22F3N7O2/c1-17-5-6-19(10-25(17)36-27-32-8-7-24(35-27)20-4-3-9-38(40)15-20)26(39)34-22-11-21(28(29,30)31)12-23(13-22)37-14-18(2)33-16-37/h3-16H,1-2H3,(H,34,39)(H,32,35,36) |
| Standard InChI Key | OGMQYIIDZDUGEY-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=C[N+](=CC=C5)[O-] |
Introduction
Chemical Structure and Properties
Molecular Composition and Structure
Nilotinib N-Oxide maintains the core structure of Nilotinib (C28H22F3N7O) with the addition of an oxygen atom, resulting in the molecular formula C28H22F3N7O2 . This oxidation occurs at one of the nitrogen atoms in the structure, creating an N-oxide functional group. The parent compound, Nilotinib, is formally known as N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide , and the N-oxide modification changes the electron distribution and polarity of the molecule.
Interestingly, Nilotinib can form two distinct mono-N-oxides (identified as compounds 12 and 13 in literature) and a bis-N-oxide (compound 14), depending on which nitrogen atom(s) undergo oxidation . This structural variability adds complexity to the metabolism profile of Nilotinib.
Physical and Chemical Properties
The addition of an oxygen atom to create the N-oxide functional group significantly alters the physicochemical properties of the compound compared to the parent Nilotinib. These modifications typically result in:
-
Increased polarity and hydrophilicity
-
Modified hydrogen bonding capabilities
-
Altered solubility characteristics
-
Different stability profiles under various conditions
These property changes have important implications for the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Synthesis and Characterization
Synthetic Approaches
The synthesis of Nilotinib N-Oxide has been documented using controlled oxidation methods. According to research findings, Nilotinib N-Oxide can be synthesized through the oxidation of Nilotinib or its intermediates using specific oxidizing agents. One established method involves the use of meta-chloroperbenzoic acid (MCPBA) to oxidize nitrogen-containing heterocycles in the Nilotinib structure .
A detailed synthetic pathway described in the literature involves:
-
MCPBA oxidation of an ester intermediate (compound 20)
-
Separation of the resulting oxidation products
-
Saponification of the separated compounds
-
Propylphosphonic anhydride (T3P) mediated amide coupling to complete the synthesis
This process yields both mono-N-oxides and the bis-N-oxide forms of Nilotinib, which can be further purified and characterized.
Characterization Techniques
The characterization of Nilotinib N-Oxide typically employs various analytical techniques, including:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and purity assessment
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
-
Infrared (IR) spectroscopy to identify functional groups
-
X-ray crystallography for definitive structural determination
-
High-Performance Liquid Chromatography (HPLC) for separation and quantification
These techniques collectively provide comprehensive data on the structure, purity, and physical properties of Nilotinib N-Oxide.
Metabolism and Pharmacological Significance
Metabolic Pathways
Nilotinib undergoes several metabolic transformations in the human body, with N-oxidation representing one of the major pathways. Research has identified at least five primary metabolic pathways for Nilotinib, which operate alone or in combination to produce approximately 20 minor metabolites . The oxidation of the pyridinyl-pyrimidine moiety of Nilotinib leads to the formation of several metabolites, including the N-oxides, which together account for the elimination of approximately 7.9% of the administered dose .
Following oral administration of radiolabelled Nilotinib to human volunteers, the parent compound remains the predominant circulating entity, accounting for 87.5 ± 9.2% of the total area under the plasma drug concentration-time curve . The metabolites, including Nilotinib N-Oxide, constitute the remaining fraction and are primarily eliminated through fecal excretion, with minimal renal clearance.
Pharmacokinetic Considerations
The formation of Nilotinib N-Oxide represents an important aspect of the drug's metabolism and clearance. The cytochrome P450 enzyme CYP3A4 plays a central role in the oxidative clearance of Nilotinib , potentially including the formation of the N-oxide metabolites.
The pharmacokinetic profile of Nilotinib indicates rapid absorption with a terminal elimination half-life of approximately 16 hours, leading to mean steady-state minimum concentration (Cmin) values of 2.12 μM (300 mg twice daily) and 2.34 μM (400 mg twice daily) . Understanding the contribution of Nilotinib N-Oxide to these parameters is essential for optimizing therapeutic regimens.
Biological Activity and Research Applications
Comparison with Parent Compound
Research indicates that Nilotinib N-Oxide exhibits significantly different biological activity compared to the parent compound. Studies have shown that N-oxide metabolites of Nilotinib are only weakly active as BCR-ABL1 inhibitors compared to Nilotinib itself . This reduced activity suggests that the N-oxidation represents a deactivation pathway in terms of the drug's primary therapeutic target.
The table below summarizes the comparative properties of Nilotinib and its N-oxide metabolite:
| Property | Nilotinib | Nilotinib N-Oxide |
|---|---|---|
| Molecular Formula | C28H22F3N7O | C28H22F3N7O2 |
| BCR-ABL1 Inhibitory Activity | High | Weak |
| Primary Role | Therapeutic agent | Metabolite |
| Formation | Parent drug | Metabolic product |
| Biological Significance | Primary active compound | Minor contribution to efficacy |
Research Findings and Future Directions
Current Research Status
The investigation of Nilotinib N-Oxide has primarily focused on its synthesis, characterization, and role as a metabolite in the pharmacokinetic profile of Nilotinib. Key research findings include:
-
Identification of multiple N-oxide forms (mono- and bis-N-oxides)
-
Confirmation of its status as a minor metabolite in humans
-
Demonstration of its reduced activity against BCR-ABL1 compared to Nilotinib
-
Development of synthetic methods for its preparation
-
Characterization of its physicochemical properties
Clinical Implications
Understanding the formation and properties of Nilotinib N-Oxide has several important clinical implications:
Recent research has highlighted the association of Nilotinib with certain vascular adverse events, with studies showing that Nilotinib increases intracellular nitric oxide in endothelial cells . Whether Nilotinib N-Oxide contributes to these effects remains to be determined and represents an important area for future investigation.
Future Research Opportunities
Several promising directions for future research on Nilotinib N-Oxide include:
-
Comprehensive evaluation of its binding profile against a broad panel of kinases and other targets
-
Investigation of its potential contribution to Nilotinib's side effect profile
-
Development of analytical methods for its quantification in biological samples
-
Exploration of structure-activity relationships to inform drug design
-
Assessment of its role in drug resistance mechanisms
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume